

FCX-007 mechanism of action in RDEB

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An In-depth Technical Guide to the Mechanism of Action of FCX-007 for Recessive Dystrophic Epidermolysis Bullosa (RDEB)

Introduction

Recessive Dystrophic Epidermolysis Bullosa (RDEB) is a severe and debilitating genetic disorder characterized by extreme skin fragility, recurrent blistering, and chronic wounds.[1][2] The underlying cause is mutations in the COL7A1 gene, which codes for Type VII collagen (C7).[3][4][5] C7 is the primary component of anchoring fibrils, critical structures that secure the epidermis to the underlying dermis.[6][7][8] In RDEB, the absence or dysfunction of C7 leads to a separation of these skin layers upon minor trauma.[8] FCX-007 (dabocemagene autotice), also known as D-Fi, is an investigational, autologous cell-based gene therapy designed to address the fundamental cause of RDEB by restoring functional C7 production at the site of wounds.[3][5][9]

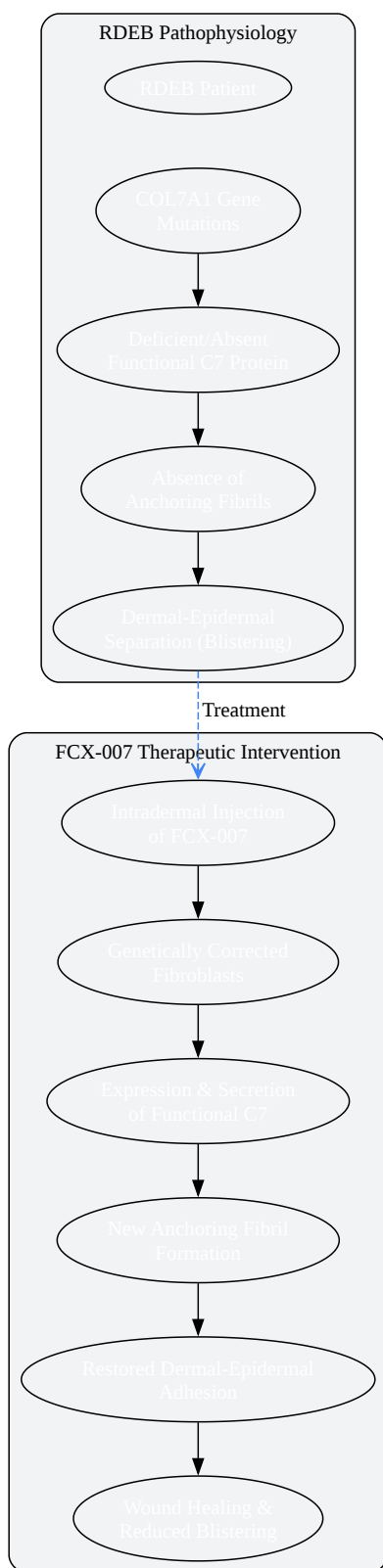
This technical guide provides a detailed overview of the mechanism of action, manufacturing process, clinical application, and supporting data for FCX-007, intended for researchers, scientists, and drug development professionals in the field.

Core Mechanism of Action

FCX-007 is an ex vivo gene therapy that utilizes the patient's own dermal fibroblasts to deliver a functional copy of the COL7A1 gene directly to the affected skin.[6][10] The genetically corrected fibroblasts act as local bio-factories, expressing and secreting functional C7 protein to restore the integrity of the dermal-epidermal junction (DEJ).

The therapeutic process involves several key steps:

- **Autologous Cell Harvesting:** Dermal fibroblasts are isolated from a small skin biopsy taken from the RDEB patient.[\[6\]](#)[\[10\]](#)
- **Ex Vivo Gene Correction:** The patient's fibroblasts are genetically modified in a laboratory setting using a replication-defective, self-inactivating (SIN) lentiviral vector.[\[6\]](#)[\[10\]](#) This vector carries the correct coding sequence for the human COL7A1 gene.
- **Cell Expansion:** The transduced fibroblasts, now considered FCX-007, are expanded in culture to generate a sufficient quantity for therapeutic administration.[\[6\]](#)[\[11\]](#)
- **Localized Administration:** The final FCX-007 product is administered via intradermal injection into the margins and bed of chronic RDEB wounds.[\[6\]](#)[\[9\]](#)[\[12\]](#)
- **Protein Expression and Anchoring Fibril Formation:** Once injected, the FCX-007 fibroblasts express and secrete functional C7 protein.[\[6\]](#)[\[12\]](#) This C7 assembles into trimers and forms new, functional anchoring fibrils, which re-establish the connection between the epidermis and dermis.[\[6\]](#)[\[13\]](#) This molecular correction is anticipated to stabilize the skin, promote healing of chronic wounds, and reduce the formation of new blisters.[\[6\]](#)



FCX-007 Mechanism of Action.

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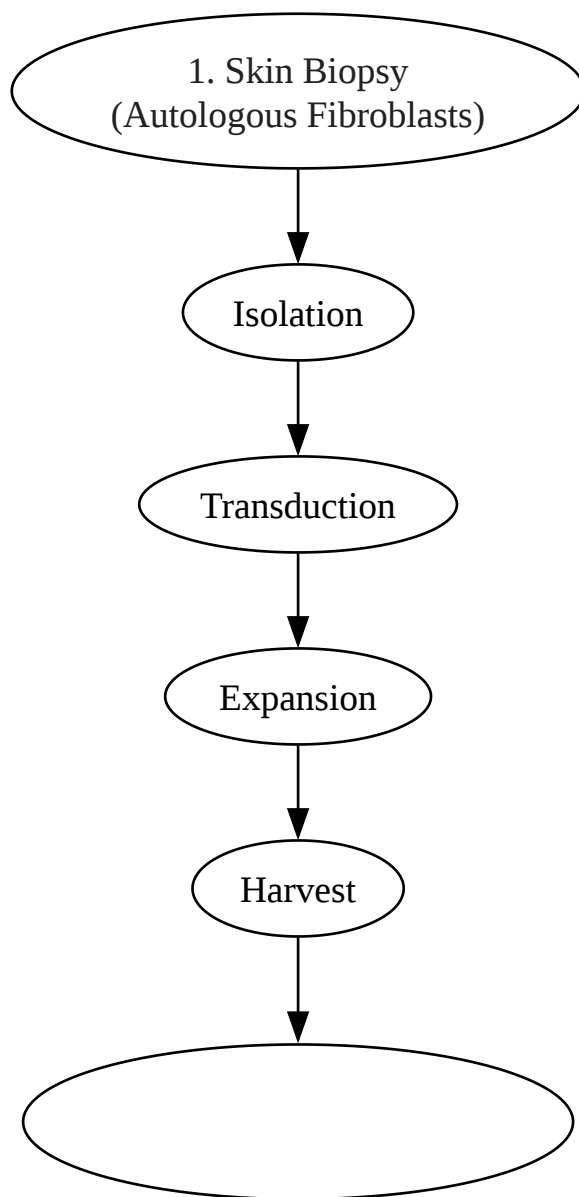
Experimental Protocols & Methodology

The development and clinical evaluation of FCX-007 involve a series of specialized manufacturing and analytical protocols.

FCX-007 Manufacturing Process

The production of FCX-007 is a multi-step cGMP process designed to ensure the safety, purity, and potency of the final cell therapy product.[\[6\]](#)[\[10\]](#)

- **Vector Production:** A COL7 expression cassette is cloned into a self-inactivating (SIN) lentiviral vector backbone. A pilot-scale production yields a vector with a titer of approximately 9×10^6 IU/mL.[\[6\]](#)[\[12\]](#)
- **Fibroblast Isolation and Culture:** Fibroblasts are isolated from patient skin biopsies and expanded in culture.[\[6\]](#)
- **Transduction:** The expanded fibroblasts are transduced with the LV-COL7 vector. The process is controlled to achieve a desired lentiviral vector DNA copy number per cell.[\[6\]](#)
- **Expansion and Cryopreservation:** The genetically modified fibroblasts are grown to the required scale and then cryopreserved as the drug substance, forming a personalized cell bank for the patient.[\[6\]](#)[\[10\]](#)[\[12\]](#)



FCX-007 Manufacturing and Administration Workflow.

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Clinical Administration Protocol

In the Phase 3 DEFi-RDEB trial (NCT04213261), FCX-007 is administered according to a specific intra-patient controlled protocol.[\[14\]](#)[\[15\]](#)

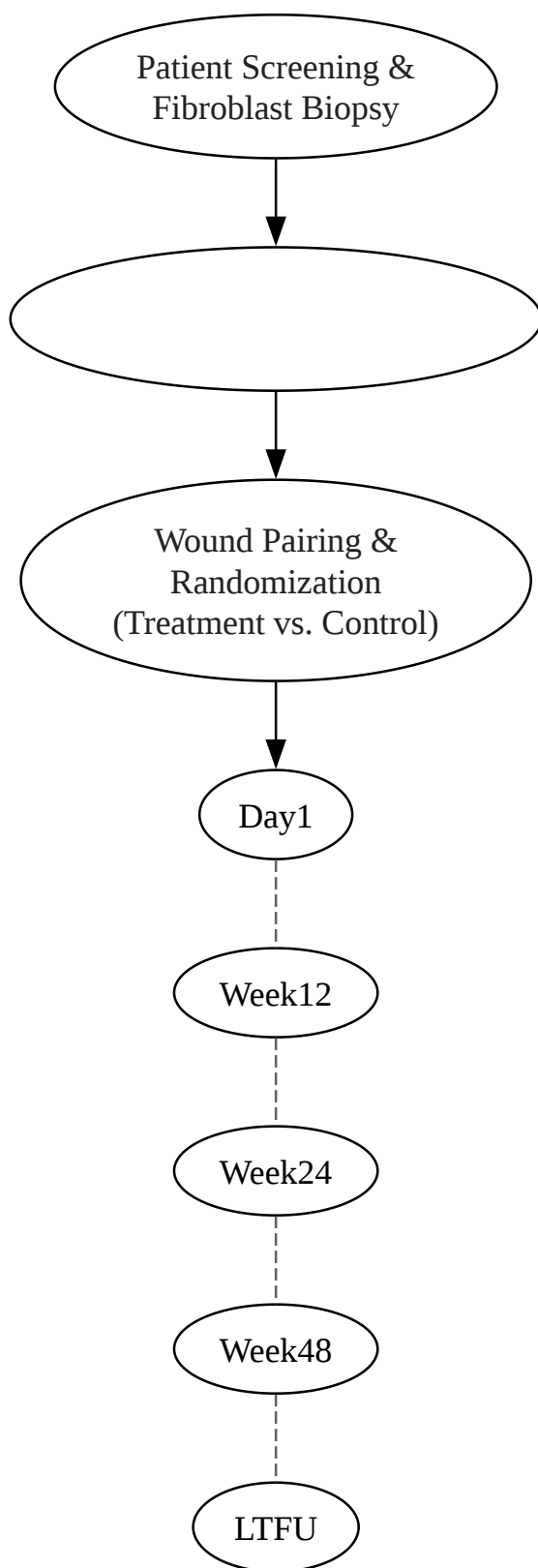
- Wound Selection: Up to three pairs of chronic, non-healing target wounds (10-50 cm²) are identified for each subject.[\[8\]](#)
- Randomization: Within each pair, one wound is randomly assigned to receive FCX-007, while the other serves as an untreated control.[\[14\]](#)[\[15\]](#)
- Dosing: FCX-007 is administered via intradermal injections around the perimeter and across the wound bed.[\[16\]](#)
- Treatment Schedule: Initial treatment sessions occur at Day 1 and Week 12. Additional treatments for unclosed wounds may be administered at Weeks 24 and 36.[\[14\]](#)[\[15\]](#)

Key Analytical Methods

A variety of assays are used to confirm the mechanism of action and evaluate the efficacy and safety of FCX-007.

- Vector Copy Number (VCN): Quantitative PCR (qPCR) is used to determine the average number of integrated lentiviral vector DNA copies per cell in the FCX-007 product.[\[6\]](#)
- C7 Protein Expression: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the amount of C7 secreted by FCX-007 cells in vitro.[\[6\]](#) Western blot analysis confirms the expression of full-length C7, and immunoprecipitation is used to verify its correct trimeric structure.[\[6\]](#)[\[12\]](#)
- C7 Deposition and Anchoring Fibril Formation: In skin biopsies from treated areas, immunofluorescence (IF) microscopy is used to visualize C7 expression and its correct linear deposition at the DEJ.[\[8\]](#)[\[11\]](#) Immunoelectron microscopy (IEM) provides high-resolution imaging to confirm the formation of new, properly structured anchoring fibrils.[\[8\]](#)[\[11\]](#)[\[13\]](#)
- Clinical Efficacy Assessment: Wound healing is quantitatively assessed by comparing the wound surface area at various time points to baseline, typically using digital photography and wound tracings.[\[11\]](#) The primary efficacy endpoint in the Phase 3 trial is complete wound closure (defined as $\geq 90\%$ or 100% re-epithelialization) confirmed at two consecutive time points.[\[5\]](#)[\[8\]](#)[\[16\]](#)

- Safety Assessments: Safety is monitored through the tracking of adverse events, clinical laboratory testing, and specific assays to detect any antibody response to C7 or the presence of replication-competent lentivirus (RCL).[\[8\]](#)[\[16\]](#)[\[17\]](#)



Phase 3 Clinical Trial Workflow.

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Quantitative Data Summary

Data from pre-clinical studies and the Phase 1/2 clinical trial (NCT02810951) provide quantitative evidence supporting the mechanism of action and therapeutic potential of FCX-007.

Table 1: Pre-clinical and In Vitro Characterization

Parameter	Method	Result	Citation
Lentiviral Vector Titer	Infectious Titer Assay	~9 x 10 ⁶ IU/mL	[6][12]
C7 Protein Expression	ELISA	60 - 120 ng/mL from LV-COL7-transduced cells	[6]
C7 Protein Structure	Immunoprecipitation / Western Blot	Predominantly trimeric, full-length C7	[6][12]
C7 Functionality	In vitro Binding Assay	Dose-dependent binding to Laminin-332	[6][12]

Table 2: Phase 1/2 Clinical Trial (NCT02810951) Efficacy Results

Time Point	Efficacy Endpoint	Treated Wounds	Untreated Wounds	Citation
4 Weeks	>50% Wound Healing	100% (7 of 7)	14% (1 of 7)	[13][18]
12 Weeks	>50% Wound Healing	86% (6 of 7)	17% (1 of 6)	[13][18]
12 Weeks	Complete Wound Healing ($\geq 90\%$)	80% (8 of 10)	0% (0 of 9)	[4][5][17]
25 Weeks	Vector Presence in Skin	Detected by PCR	N/A	[11]
Up to 52 Weeks	C7 Expression	Detected by IF	Not Detected	[13][18]
Up to 52 Weeks	Anchoring Fibril Formation	Observed by IEM	Not Observed	[13]

Conclusion

FCX-007 represents a targeted gene therapy approach that directly addresses the molecular defect in RDEB. By using a patient's own fibroblasts, the therapy minimizes risks of immune rejection and systemic side effects.[7] The mechanism of action is centered on the local delivery of genetically corrected cells that produce and secrete functional Type VII collagen, leading to the de novo formation of anchoring fibrils. This restores structural integrity at the dermal-epidermal junction, promoting the healing of chronic wounds. Quantitative data from pre-clinical and early-phase clinical studies demonstrate successful gene transfer, correct protein expression and function, and promising clinical efficacy in wound closure. The ongoing Phase 3 DEFi-RDEB trial will provide more definitive data on the long-term safety and durability of this therapeutic approach.

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